3-Bromocyclobutan-1-ol

説明

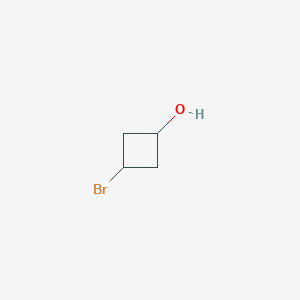

3-Bromocyclobutan-1-ol is an organic compound with the molecular formula C4H7BrO It is a brominated derivative of cyclobutanol, characterized by the presence of a bromine atom attached to the third carbon of the cyclobutane ring

準備方法

Synthetic Routes and Reaction Conditions: 3-Bromocyclobutan-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclobutanol. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness. Industrial processes may employ continuous flow reactors and optimized reaction conditions to maximize yield and purity.

化学反応の分析

Types of Reactions: 3-Bromocyclobutan-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different cyclobutanol derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form 3-bromocyclobutanone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction Reactions: The compound can be reduced to cyclobutanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Oxidation: Pyridinium chlorochromate (PCC) or Jones reagent in an appropriate solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Substitution: Various substituted cyclobutanols.

Oxidation: 3-Bromocyclobutanone.

Reduction: Cyclobutanol.

科学的研究の応用

Introduction to 3-Bromocyclobutan-1-ol

This compound is a brominated alcohol with the molecular formula CHBrO. This compound is notable for its unique structural properties and potential applications across various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the bromine atom in its structure often enhances its reactivity, making it a valuable intermediate in chemical reactions.

This compound serves as an important building block in organic synthesis. Its bromine substituent allows for various nucleophilic substitution reactions, making it useful for synthesizing other complex organic molecules.

Case Study: Synthesis of Cyclobutane Derivatives

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of cyclobutane derivatives through nucleophilic substitution reactions with different nucleophiles, demonstrating its versatility as a synthetic intermediate .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to act as a bromine source can be exploited in the synthesis of biologically active compounds.

Case Study: Antiviral Activity

Research indicated that derivatives of this compound exhibited antiviral properties. In vitro studies showed that certain synthesized derivatives inhibited viral replication, suggesting potential applications in antiviral drug development .

Material Science

This compound can also be used in the development of new materials, particularly polymers. Its reactive bromine atom can initiate polymerization processes, leading to novel polymeric materials with unique properties.

Case Study: Polymerization Studies

A recent investigation into the polymerization behavior of this compound revealed that it could be polymerized under specific conditions to produce materials with enhanced thermal stability and mechanical strength .

Hazard Classification

| Hazard Type | Description |

|---|---|

| Flammability | Combustible liquid |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

Safety data sheets should be consulted for detailed handling instructions and emergency measures.

作用機序

The mechanism of action of 3-bromocyclobutan-1-ol depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, while in oxidation and reduction reactions, the hydroxyl group is transformed into other functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

類似化合物との比較

Cyclobutanol: The parent compound without the bromine atom.

3-Chlorocyclobutan-1-ol: A chlorinated analog with similar reactivity.

3-Iodocyclobutan-1-ol: An iodinated analog with distinct reactivity due to the larger atomic radius of iodine.

Uniqueness: 3-Bromocyclobutan-1-ol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis and research.

生物活性

3-Bromocyclobutan-1-ol is a brominated cyclobutane derivative notable for its unique structural properties and potential biological activities. This article explores its synthesis, biological effects, and potential applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C₄H₇BrO, characterized by a cyclobutane ring with a bromine atom and a hydroxyl group. Its structure can be represented as follows:

This compound exists in various stereochemical forms, which can influence its reactivity and biological interactions. The most studied form is the (1R,3R)-3-bromocyclobutan-1-ol.

Synthesis Methods

Several methods have been developed to synthesize this compound, including:

- Bromination of Cyclobutanol : Direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of solvents like dichloromethane.

- Cyclization Reactions : Utilizing alkyl halides and alcohols in a cyclization process to form the cyclobutane ring structure.

These synthetic routes highlight the compound's accessibility for laboratory and industrial applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death. This property makes it a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. Notably, studies on breast cancer (MCF-7) and prostate cancer (PC-3) cells revealed that:

- The compound significantly reduced cell viability at concentrations above 50 µM.

- Flow cytometry analysis indicated increased annexin V binding, suggesting the induction of programmed cell death.

These findings suggest potential therapeutic applications in oncology .

Neuroprotective Effects

Emerging studies also point to the neuroprotective effects of this compound. In models of neurodegeneration, it has been shown to:

- Reduce oxidative stress markers.

- Improve cell survival rates in neuronal cultures exposed to neurotoxic agents.

This activity may be attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

These results confirm its potential as an effective antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In another study, the effect of this compound on MCF-7 breast cancer cells was assessed. The findings showed:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 25 | 70 | 20 |

| 50 | 40 | 50 |

This data illustrates its cytotoxic potential against cancer cells .

特性

IUPAC Name |

3-bromocyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLHFIFQJICDNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552270-60-6, 1909286-42-5, 2243501-46-2 | |

| Record name | 3-bromocyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-bromocyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-3-bromocyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。